molecular formula C9H9NSe B14331818 Acetonitrile, [(4-methylphenyl)seleno]- CAS No. 111118-92-4

Acetonitrile, [(4-methylphenyl)seleno]-

Cat. No.: B14331818
CAS No.: 111118-92-4
M. Wt: 210.15 g/mol
InChI Key: JQNFYYMADBVPIM-UHFFFAOYSA-N
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Description

Acetonitrile, [(4-methylphenyl)seleno]- is an organoselenium compound with the molecular formula C9H9NSe This compound is characterized by the presence of a seleno group attached to a 4-methylphenyl ring, which is further connected to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, [(4-methylphenyl)seleno]- typically involves the reaction of 4-methylphenylselenol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the selenol, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenol.

Industrial Production Methods

While specific industrial production methods for acetonitrile, [(4-methylphenyl)seleno]- are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-methylphenyl)seleno]- can undergo various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or other higher oxidation states.

    Reduction: Reduction reactions can convert the seleno group back to the selenol form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenols.

    Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Acetonitrile, [(4-methylphenyl)seleno]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties and its role in mimicking the activity of selenoenzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of acetonitrile, [(4-methylphenyl)seleno]- involves its ability to participate in redox reactions due to the presence of the seleno group. This group can undergo oxidation and reduction, allowing the compound to act as an antioxidant or a pro-oxidant depending on the conditions. The molecular targets and pathways involved include interactions with reactive oxygen species and the modulation of redox-sensitive signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile, [(4-methylphenyl)thio]-: Similar structure but with a sulfur atom instead of selenium.

    Acetonitrile, [(4-methylphenyl)telluro]-: Similar structure but with a tellurium atom instead of selenium.

    Acetonitrile, [(4-methylphenyl)oxy]-: Similar structure but with an oxygen atom instead of selenium.

Uniqueness

Acetonitrile, [(4-methylphenyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activities that are not observed with sulfur or oxygen analogs. Selenium’s ability to form stable yet reactive intermediates makes this compound particularly valuable in various applications.

Properties

CAS No.

111118-92-4

Molecular Formula

C9H9NSe

Molecular Weight

210.15 g/mol

IUPAC Name

2-(4-methylphenyl)selanylacetonitrile

InChI

InChI=1S/C9H9NSe/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3

InChI Key

JQNFYYMADBVPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]CC#N

Origin of Product

United States

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